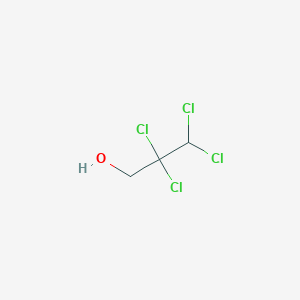
2,2,3,3-Tetrachloropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrachloropropan-1-ol is a chlorinated organic compound with the molecular formula C3H4Cl4O It is characterized by the presence of four chlorine atoms attached to the carbon atoms in the propanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrachloropropan-1-ol typically involves the chlorination of propanol derivatives. One common method is the chlorination of 1,2,3-trichloropropane using chlorine gas in the presence of actinic light. This process involves multiple steps, including dehydrochlorination and isomerization, to achieve the desired tetrachlorinated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination and fractionation to separate the desired product from by-products. The use of catalysts and optimized reaction conditions ensures higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetrachloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or zinc in acidic conditions.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products:
Oxidation: Tetrachloropropanal or tetrachloropropanoic acid.
Reduction: Dichloropropanol or trichloropropanol.
Substitution: Various substituted propanols depending on the nucleophile used
Scientific Research Applications
2,2,3,3-Tetrachloropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pesticides, solvents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrachloropropan-1-ol involves its interaction with molecular targets through its chlorinated structure. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to specific biochemical effects .
Comparison with Similar Compounds
2,2,3,3-Tetrachloropropanal: Similar structure but with an aldehyde group.
2,2,3,3-Tetrachloropropanoic acid: Similar structure but with a carboxylic acid group.
1,2,3-Trichloropropane: Fewer chlorine atoms and different reactivity.
Uniqueness: 2,2,3,3-Tetrachloropropan-1-ol is unique due to its specific arrangement of chlorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
2736-74-5 |
|---|---|
Molecular Formula |
C3H4Cl4O |
Molecular Weight |
197.9 g/mol |
IUPAC Name |
2,2,3,3-tetrachloropropan-1-ol |
InChI |
InChI=1S/C3H4Cl4O/c4-2(5)3(6,7)1-8/h2,8H,1H2 |
InChI Key |
CMNKACUORHFGGT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




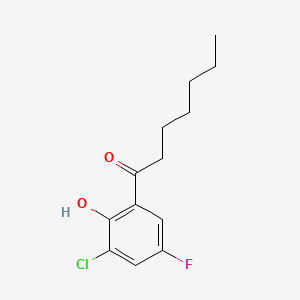
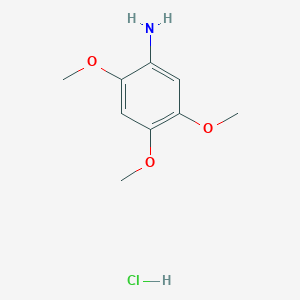

![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
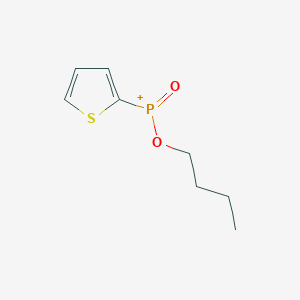

![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
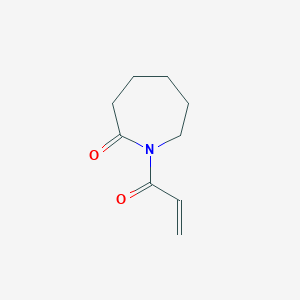
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
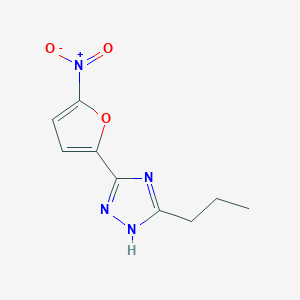
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)

